2-Bromo-6-methanesulfonylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-bromo-6-methylsulfonylaniline |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |
InChI Key |
GIZOVAMHBDBFAP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Bromo 6 Methanesulfonylaniline and Its Derivatives
Retrosynthetic Disconnections and Fragment Analysis
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. google.com This process involves imaginary "disconnections" of chemical bonds that correspond to reliable forward reactions.
Identification of Key Synthons for Aromatic Anilines
The primary synthons for 2-bromo-6-methanesulfonylaniline (B6204327) are the aniline (B41778) ring itself and the bromo and methanesulfonyl substituents. A primary disconnection approach would involve the direct introduction of the bromo and methanesulfonyl groups onto an aniline precursor. However, the directing effects of the amino group (ortho-, para-directing) and the methanesulfonyl group (meta-directing) present a significant challenge for achieving the desired 1,2,3-substitution pattern through direct electrophilic substitution on aniline.
A more logical retrosynthetic approach involves a functional group interconversion (FGI) strategy. For instance, the amino group can be introduced at a late stage of the synthesis by reduction of a nitro group. The nitro group is a strong meta-director, which can be strategically employed to install other substituents.
Strategic Planning for Convergent and Linear Syntheses of Substituted Benzene (B151609) Systems
Both linear and convergent synthetic strategies can be envisioned for this compound.
Linear Synthesis: A linear sequence would involve the stepwise introduction of the functional groups onto a simple benzene derivative. A plausible linear route could start with the nitration of a suitable precursor, followed by the introduction of the bromo and methanesulfonyl groups, and finally, the reduction of the nitro group to the desired aniline. The order of introduction of the bromo and methanesulfonyl groups would be critical to ensure the correct regiochemistry.
Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments that are then coupled together. For this compound, this is less common for the core aromatic structure but could be relevant for the synthesis of more complex derivatives where a substituted aniline fragment is coupled with another molecule.
Advanced Precursor Synthesis and Functional Group Interconversions
The successful synthesis of this compound hinges on the effective preparation of key precursors and the strategic interconversion of functional groups to control regioselectivity.
Preparation of Ortho-Brominated Aniline Scaffolds
The direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating and ortho-, para-directing nature of the amino group. slideshare.net To achieve selective ortho-bromination, several strategies can be employed:
Protection of the Amino Group: The reactivity of the amino group can be attenuated by converting it into an amide, such as an acetanilide. The acetyl group is less activating than the amino group, allowing for more controlled bromination. Subsequent hydrolysis of the amide regenerates the aniline.
Use of a Directing Group: A temporary directing group can be installed on the aniline ring to guide the bromine to the desired position. For example, sulfonation of aniline places a sulfonic acid group at the para position. Bromination then occurs at the ortho positions to the amino group. The sulfonic acid group can be subsequently removed by hydrolysis. A known method for preparing 2,6-dibromoaniline (B42060) utilizes the bromination of sulfanilic acid followed by desulfonation. google.comorgsyn.org
Diazotization-Sandmeyer Reaction: An alternative route starts from ortho-nitroaniline. Diazotization of the amino group followed by a Sandmeyer reaction with a bromide source can introduce the bromine atom. The nitro group can then be reduced to an aniline. google.com
A selection of methods for the preparation of ortho-bromoanilines is presented in the table below.
| Starting Material | Reagents | Product | Notes |
| Aniline | 1. Acetic anhydride; 2. Br2; 3. H3O+ | 2-Bromoaniline | Protection-bromination-deprotection sequence. |
| Sulfanilic acid | 1. Br2, H2O; 2. H2SO4, heat | 2,6-Dibromoaniline | Use of a directing and blocking group. google.comorgsyn.org |
| o-Nitroaniline | 1. NaNO2, HBr; 2. CuBr; 3. Fe, HCl | 2-Bromoaniline | Introduction of bromine via diazotization. google.com |
Introduction of the Methanesulfonyl Moiety: Methodological Considerations
The methanesulfonyl group (CH3SO2-) can be introduced onto the aromatic ring through various methods:
Sulfonylation of an Amine: The most direct approach to forming a sulfonamide is the reaction of an aniline with methanesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This would form N-(methanesulfonyl)aniline. To achieve C-sulfonylation on the ring, a Friedel-Crafts-type reaction is typically required.
Friedel-Crafts Sulfonylation: A methanesulfonyl group can be directly attached to the benzene ring using methanesulfonyl chloride and a Lewis acid catalyst such as aluminum chloride. However, the presence of an amino group on the ring is problematic for this reaction, often requiring protection.
From a Sulfonic Acid: A sulfonic acid group can be converted to a sulfonyl chloride by reaction with thionyl chloride or a similar reagent. The resulting sulfonyl chloride can then be reacted with a methylating agent, although this is a less common route for introducing a methanesulfonyl group.
A plausible strategy for the synthesis of this compound would involve the sulfonylation of a pre-brominated aniline derivative.
Selective Functionalization at the Aniline Nitrogen and Aromatic Ring
Further functionalization of this compound can be achieved at the aniline nitrogen or the remaining positions on the aromatic ring.
N-Functionalization: The amino group can undergo a variety of reactions, including alkylation, acylation, and sulfonylation. For instance, reaction with an alkyl halide in the presence of a base can introduce an alkyl group onto the nitrogen. researchgate.net Selective N-functionalization is crucial for building more complex molecular architectures.
Aromatic Ring Functionalization: The remaining positions on the aromatic ring (positions 3, 4, and 5) can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The bromo substituent can also participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. For example, 2,6-dibromoaniline can undergo Suzuki coupling with aryl boronic acids. researchgate.net Directed ortho-metalation, for example via lithiation of a protected aniline, can also be a powerful tool for introducing substituents at specific positions. researchgate.net
The table below summarizes some selective functionalization reactions.
| Substrate | Reagents | Product Type | Reaction Type |
| 2-Bromoaniline | Alkyl halide, base | N-Alkyl-2-bromoaniline | N-Alkylation researchgate.net |
| 2,6-Dibromoaniline | Aryl boronic acid, Pd catalyst | 2-Aryl-6-bromoaniline | Suzuki Coupling researchgate.net |
| N-Protected 2-bromoaniline | n-BuLi, electrophile | N-Protected 2-bromo-6-substituted aniline | Ortho-lithiation researchgate.net |
Catalytic and Non-Catalytic Coupling Reactions in Compound Assembly
Coupling reactions are fundamental to the assembly of derivatives from the this compound core. These reactions, often catalyzed by transition metals, facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming C-C and C-N bonds. organic-chemistry.org Their reliability, mild reaction conditions, and broad functional group tolerance make them ideal for the late-stage functionalization of complex molecules. nih.gov
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron compound. For this compound, the bromine atom serves as the halide partner, allowing for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups. nih.gov Research on unprotected ortho-bromoanilines has demonstrated that these substrates can effectively undergo Suzuki-Miyaura coupling without the need for protecting the amine group, which enhances synthetic efficiency. nih.gov The general catalytic cycle involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com
| Parameter | Condition | Rationale / Effect | Source(s) |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for coupling aryl bromides with various boronic acids. | nih.govmdpi.com |
| Ligand | Phosphine-based (e.g., PPh₃) | Electron-donating ligands stabilize the Pd center and facilitate the catalytic cycle. | libretexts.org |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the organoboron species for transmetalation. | nih.govmdpi.com |
| Solvent | 1,4-Dioxane (B91453), Toluene, Acetonitrile (B52724) | Solvent choice affects solubility and reaction kinetics; 1,4-dioxane often gives good yields. | mdpi.com |
| Reactant | Aryl/heteroaryl/alkyl boronic acids or esters | Determines the substituent to be introduced at the bromine position. | nih.gov |
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.org It provides a powerful method for further derivatizing this compound by replacing the bromine atom with a wide variety of primary or secondary amines. acsgcipr.org This transformation is particularly useful for building molecules with diverse amine functionalities, which are prevalent in pharmaceuticals. wikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos, XPhos) has been crucial for achieving high yields and broad substrate scope, allowing the reaction to proceed under relatively mild conditions. nih.govrsc.org
| Component | Example(s) | Role in Reaction | Source(s) |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | acsgcipr.org |
| Ligand | XPhos, RuPhos, BrettPhos | Stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. | nih.govrsc.org |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine coupling partner. | nih.govlibretexts.org |
| Solvent | Toluene, Dioxane, THF | Typically non-polar, aprotic solvents are used. | nih.govlibretexts.org |
| Amine Partner | Primary amines, secondary amines, ammonia (B1221849) equivalents | The nucleophile that displaces the bromide. | wikipedia.org |
The Ullmann reaction is a classical copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. researchgate.net It serves as an important alternative to palladium-catalyzed methods. In the context of this compound, an Ullmann condensation could be employed to couple the aryl bromide with an alcohol to form an ether or with an amine to form a new C-N bond. researchgate.net While traditional Ullmann reactions often require harsh conditions like high temperatures, modern protocols have been developed that use ligands and alternative solvents to enable the reaction to proceed under milder conditions. researchgate.net For instance, intramolecular C-O cross-coupling using copper catalysts provides a route to cyclic structures like benzoxazoles from related N-(2-bromophenyl)amide precursors. orgsyn.org
Beyond coupling reactions at the C-Br bond, the aromatic ring of this compound is amenable to substitution reactions, guided by the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. masterorganicchemistry.com The outcome is dictated by the directing effects of the substituents already on the ring.
-NH₂ (Amino) group: A powerful activating group and ortho, para-director. lkouniv.ac.in
-Br (Bromo) group: A deactivating group and an ortho, para-director.
-SO₂Me (Methanesulfonyl) group: A strong deactivating group and a meta-director.
The positions ortho and para to the strongly activating amino group (positions 3, 5, and the bromine-bearing carbon 6) are the most activated. However, the bulky methanesulfonyl and bromo groups at positions 2 and 6 provide significant steric hindrance. The methanesulfonyl group deactivates the ring, particularly at the positions ortho and para to it. Therefore, electrophilic substitution is most likely to occur at position 5, which is para to the activating amino group and meta to both deactivating groups. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., using Br₂/FeBr₃). libretexts.org
Nucleophilic Aromatic Substitution (SNAr): This reaction involves a nucleophile attacking an aromatic ring and replacing a leaving group. chemistrysteps.com For an SNAr reaction to be feasible, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In this compound, the potent electron-withdrawing methanesulfonyl (-SO₂Me) group is located ortho to the bromine atom. This arrangement strongly activates the C-Br bond toward nucleophilic attack. researchgate.net The negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by resonance involving the sulfonyl group. chemistrysteps.comnih.gov Thus, the bromine atom can be displaced by strong nucleophiles (e.g., alkoxides, thiolates, or amines) to generate a variety of derivatives. This pathway provides a complementary strategy to the Buchwald-Hartwig amination for forming C-N bonds or for introducing oxygen or sulfur nucleophiles.
Optimization of Reaction Conditions and Process Intensification
Achieving high yield and selectivity in the synthesis of this compound derivatives requires careful optimization of multiple reaction parameters. Process intensification aims to make these syntheses more efficient, safer, and more environmentally benign.
The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the reaction pathway by affecting reactant solubility, catalyst stability, and transition state energies.
In Palladium-Catalyzed Couplings , solvents like 1,4-dioxane, toluene, and THF are commonly used. mdpi.comlibretexts.org Studies have shown that for Suzuki reactions, the choice between solvents such as toluene, acetonitrile, and 1,4-dioxane can impact the yield, with dioxane often proving superior. mdpi.com
For Ullmann Couplings , recent research has explored the use of "green" or unconventional solvents. Deep eutectic solvents, for example, have been shown to serve as effective and recyclable reaction media, sometimes eliminating the need for an additional ligand. researchgate.net
The polarity of the solvent can also influence the electronic properties of the aniline substrate itself, as demonstrated by studies on the effect of solvents on the electronic spectra of substituted anilines. orientjchem.org
Fine-tuning temperature, pressure, and the ratio of reactants is essential for maximizing the formation of the desired product while minimizing side reactions.
Temperature: Most cross-coupling reactions are run at elevated temperatures (e.g., 70-110 °C) to ensure a reasonable reaction rate. mdpi.com However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. In a synthesis of a related compound, 2-Bromo-6-methylaminopyridine, high temperatures (180 °C) were required to drive the reaction forward. georgiasouthern.edu
Pressure: For reactions involving volatile reagents (like methylamine), conducting the synthesis in a sealed pressure tube can be necessary to maintain the concentration of the reactant and allow the reaction to proceed at temperatures above the reagent's boiling point. georgiasouthern.edu
Stoichiometry: The precise ratio of the reactants, catalyst, ligand, and base must be controlled. For example, in Suzuki couplings, a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the limiting aryl halide. mdpi.comresearchgate.net The catalyst loading is typically kept low (e.g., 1-5 mol%) for efficiency and cost-effectiveness. mdpi.comacsgcipr.org Careful control of stoichiometry is key to achieving high conversion and simplifying the purification of the final product.
Kinetic vs. Thermodynamic Control in Complex Chemical Syntheses
In chemical reactions where multiple products can be formed, the distribution of these products can often be influenced by the reaction conditions, a concept categorized as kinetic versus thermodynamic control. wikipedia.orglibretexts.org This principle is particularly relevant in the synthesis of highly substituted aromatic compounds like this compound, where isomers are likely to be formed.
A reaction is under kinetic control when the product ratio is determined by the rates of formation of the products. libretexts.org The product that forms the fastest, via the pathway with the lowest activation energy, will be the major product. dalalinstitute.com Such reactions are typically conducted at lower temperatures and for shorter durations, under conditions that are irreversible or where equilibrium is not reached. wikipedia.orglibretexts.org
Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stabilities of the products themselves. libretexts.org Given sufficient energy (e.g., higher temperatures) and time to allow for reversibility, the reaction system will reach equilibrium, favoring the most stable product, which may not be the one that forms fastest. wikipedia.orgdalalinstitute.com
In the context of synthesizing this compound, a key step would be the bromination of a precursor like 2-methanesulfonylaniline. The amino group is a powerful activating, ortho-, para-directing group, while the methanesulfonyl group is a deactivating, meta-directing group. The electrophilic bromination would be expected to be directed by the strongly activating amino group to the positions ortho and para to it.
The formation of different brominated isomers can be understood through the lens of kinetic and thermodynamic control. For instance, the formation of the 2-bromo isomer versus the 4-bromo isomer from a 2-substituted aniline precursor would depend on the relative activation energies and stabilities of the intermediates and products. Running the reaction at low temperatures might favor the kinetic product, the one whose intermediate sigma complex is formed more rapidly, while higher temperatures could allow for equilibration, potentially through reversible bromination or rearrangement, to favor the most thermodynamically stable bromoaniline isomer. numberanalytics.com
Table 1: Factors Influencing Kinetic vs. Thermodynamic Product Distribution
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Reversibility | Irreversible conditions | Reversible conditions |
| Major Product | Product with the lowest activation energy of formation | The most thermodynamically stable product |
This table illustrates the general conditions that favor either kinetic or thermodynamic control in a chemical reaction where multiple products are possible.
Green Chemistry and Sustainable Synthetic Approaches for Substituted Anilines
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.stwordpress.com The synthesis of substituted anilines, a class of compounds widely used in the pharmaceutical and materials industries, is an area where the implementation of greener methodologies is of significant interest.
Solvent-Free and Aqueous Medium Syntheses
A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which often pose environmental and safety hazards. Consequently, developing synthetic methods that operate in greener media, such as water, or under solvent-free conditions is a key objective.
For the synthesis of brominated anilines, traditional methods often employ hazardous reagents like liquid bromine in chlorinated solvents. sci-hub.stwordpress.com Greener alternatives have been developed that utilize less hazardous bromine sources in aqueous or mixed aqueous-ethanolic media. For example, a two-step synthesis of 4-bromoacetanilide from aniline has been demonstrated using a ceric ammonium (B1175870) nitrate–KBr combination in an ethanolic–aqueous medium for the bromination step. acs.orgalfred.eduresearchgate.net This approach avoids the use of elemental bromine and harsh organic solvents.
Solvent-free synthesis represents another important green strategy. Reactions can be carried out by grinding solid reactants together or by using one of the reactants as the solvent. For instance, the synthesis of molecular bromine under solvent-free conditions has been studied for the in situ bromination of aromatic compounds, which can simplify product purification and reduce waste.
Catalyst Recycling and Reusability in Brominated Aniline Synthesis
Catalysts are fundamental to many chemical transformations, but their use can be costly and generate waste. The development of recyclable catalysts is a cornerstone of sustainable chemistry. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are often favored as they can be easily separated from the reaction mixture by filtration and reused.
In the context of preparing substituted anilines, various recyclable catalysts have been explored. For example, alumina (B75360) has been shown to be a recyclable catalyst for certain Friedel-Crafts type reactions. kobe-u.ac.jp After the reaction, the alumina can be recovered by washing with water and drying, allowing it to be used in subsequent reaction cycles, which reduces waste and lowers costs. kobe-u.ac.jp Similarly, copper(II) oxide nanoparticles have been used as a recyclable, ligand-free catalyst for C-O cross-coupling reactions in the synthesis of benzoxazoles from N-(2-bromophenyl)amides. orgsyn.org The potential application of such recyclable catalytic systems to the synthesis of this compound could involve steps like the sulfonylation of a bromoaniline or the bromination of a methanesulfonylaniline using a solid, recoverable catalyst.
A potential synthetic route to 2,6-dibromoaniline proceeds via the bromination and subsequent desulfonation of sulfanilic acid, a process that can be conducted in an aqueous medium. google.com While this specific example may not involve a recyclable catalyst for the bromination itself, it highlights the use of water as a green solvent.
Atom Economy and E-Factor Considerations in Chemical Process Development
Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. nih.gov It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. scranton.edu
The E-Factor provides a more practical measure of the waste generated in a process. It is defined as the total mass of waste produced divided by the mass of the desired product. researchgate.net
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-factor signifies a greener, more efficient process with less waste. The pharmaceutical industry has historically had very high E-factors, often between 25 and 100, indicating significant opportunities for improvement through greener synthetic design. researchgate.net
To illustrate, consider a hypothetical synthesis of this compound (MW: 250.11 g/mol ) bldpharm.com starting from 2-aminophenyl methyl sulfone (a hypothetical intermediate). The bromination step using N-bromosuccinimide (NBS) as the brominating agent would generate succinimide (B58015) as a byproduct.
Table 2: Hypothetical Atom Economy for the Bromination of 2-Aminophenyl Methyl Sulfone
| Reactant | Formula | Molecular Weight ( g/mol ) |
| 2-Aminophenyl methyl sulfone | C₇H₉NO₂S | 171.22 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Product | Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₈BrNO₂S | 250.11 |
| Succinimide (Byproduct) | C₄H₅NO₂ | 99.09 |
In this hypothetical reaction, the atom economy would be calculated as: Atom Economy = [250.11 / (171.22 + 177.98)] x 100% ≈ 71.6%
This calculation highlights that even with a 100% chemical yield, a significant portion of the reactant mass ends up as a byproduct. Designing syntheses with higher atom economy, for example by using catalytic methods or reagents where more atoms are incorporated into the final product, is a key goal in modern chemical process development. buecher.de
Mechanistic Investigations into the Reactivity of 2 Bromo 6 Methanesulfonylaniline
Electronic and Steric Influences of Substituents on Aromatic Reactivity
The chemical behavior of 2-Bromo-6-methanesulfonylaniline (B6204327) is dictated by the cumulative electronic and steric contributions of its bromo, methanesulfonyl, and amino substituents. These groups modulate the electron density of the aromatic ring and the nucleophilicity of the aniline (B41778) nitrogen, thereby influencing the regioselectivity and rate of its reactions.
The bromo group exerts a dual electronic effect on the aromatic ring. Through its inductive effect, bromine is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, the lone pairs on the bromine atom can be donated to the aromatic system, which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the bromo group are already substituted or sterically hindered.
In the context of ortho-directed metallation, the bromo group can play a significant role. Directed ortho-metalation (DoM) is a powerful tool in organic synthesis that allows for the specific functionalization of the position ortho to a directing metalation group (DMG). While halogens are not the strongest DMGs, they can facilitate metalation, often leading to a halogen-metal exchange or deprotonation at an adjacent site. In the case of this compound, the presence of the amino and methanesulfonyl groups would likely dominate the directing effects in a typical DoM reaction.
The methanesulfonyl (-SO2CH3) group is a potent electron-withdrawing group. It deactivates the aromatic ring to a significant extent through both a strong inductive effect and a resonance effect, pulling electron density out of the benzene (B151609) ring. This deactivation makes electrophilic aromatic substitution reactions on this compound challenging. The presence of the methanesulfonyl group significantly lowers the electron density on the aromatic ring, making it less susceptible to attack by electrophiles.
The basicity and nucleophilicity of the aniline nitrogen in this compound are substantially diminished by the presence of the ortho-bromo and ortho-methanesulfonyl groups. Both groups are strongly electron-withdrawing, which reduces the electron density on the nitrogen atom, making it a weaker base and a poorer nucleophile. This decreased reactivity of the amino group has significant implications for reactions such as acylation, alkylation, and diazotization, which typically require a certain level of nucleophilicity from the aniline nitrogen.
The steric hindrance provided by the two ortho substituents also plays a role in reducing the accessibility of the nitrogen's lone pair to attacking electrophiles, further decreasing its reactivity in many reaction pathways.
Reaction Pathways and Intermediates in Derivatization
The derivatization of this compound can proceed through various reaction pathways, with the specific mechanism often being dependent on the reaction conditions and the nature of the reacting partner.
The amidation and alkylation of anilines can proceed through either concerted or stepwise mechanisms. In a concerted mechanism, the bond formation and bond breaking occur in a single transition state. In a stepwise mechanism, the reaction proceeds through one or more intermediates. For a sterically hindered and electronically deactivated aniline such as this compound, these reactions are likely to be slow.
The choice between a concerted and stepwise pathway is influenced by factors such as the nature of the electrophile, the solvent, and the presence of catalysts. For instance, the acylation of anilines with acyl chlorides can proceed through a stepwise mechanism involving a tetrahedral intermediate. Given the reduced nucleophilicity of the aniline nitrogen in this compound, the formation of such an intermediate would be a high-energy step.
Table 1: Plausible Mechanistic Pathways for Amidation and Alkylation of this compound
| Reaction Type | Plausible Mechanism | Key Factors Influencing Pathway |
| Amidation | Stepwise (Addition-Elimination) | The stability of the tetrahedral intermediate, the nature of the leaving group on the acylating agent, and steric hindrance around the nitrogen. |
| Alkylation | SN2-like (concerted) or Stepwise | The nature of the alkylating agent (primary, secondary, tertiary), the strength of the base used for deprotonation, and solvent effects. |
Radical Pathways in Halogen Functionalization
While ionic pathways are common for many reactions of anilines, radical pathways can also be involved, particularly in halogenation reactions under specific conditions (e.g., using N-halosuccinimides in the presence of a radical initiator). However, for an electron-deficient aromatic ring like that in this compound, radical aromatic substitution is generally less facile than for electron-rich aromatics.
The introduction of another halogen atom onto the ring would likely require harsh conditions and may proceed through a radical mechanism. The regioselectivity of such a reaction would be influenced by the directing effects of the existing substituents and the stability of the potential radical intermediates. There is limited specific literature on the radical halogenation of this compound, but the general principles of radical aromatic substitution would apply.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The kinetic and thermodynamic parameters of a reaction provide invaluable insights into its mechanism and feasibility. For the chemical transformations of this compound, such data would quantify reaction rates, energy barriers, and the position of equilibrium.
Determination of Reaction Rates and Rate Laws
Currently, there are no published studies that have determined the specific reaction rates or established the rate laws for reactions involving this compound. In a hypothetical Suzuki-Miyaura reaction, the rate law would likely be complex, depending on the concentrations of the aryl halide, the boronic acid, the palladium catalyst, and the base. For many Suzuki-Miyaura reactions, the rate-determining step can be the oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates and reaction conditions.
Table 3.3.1-1: Hypothetical Rate Law for a Suzuki-Miyaura Reaction of this compound
| Reaction Component | Hypothetical Order of Reaction | Rationale |
| This compound | Typically 1 | Often involved in the rate-determining oxidative addition step. |
| Organoboron Reagent | Variable (0 to 1) | Can be involved in the rate-determining transmetalation step. |
| Palladium Catalyst | Typically 1 | The concentration of the active catalyst is crucial. |
| Base | Variable | Can influence the rate of transmetalation. |
This table represents a generalized rate law for Suzuki-Miyaura reactions and is not based on experimental data for this compound.
Activation Parameters (ΔH‡, ΔS‡, ΔG‡)
Activation parameters, including enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are crucial for understanding the energy profile of a reaction. Unfortunately, no experimental or computational studies have reported these parameters for any transformation of this compound.
Table 3.3.2-1: Illustrative Activation Parameters for a Generic Cross-Coupling Reaction Step
| Parameter | Typical Range for Reductive Elimination (kcal/mol) | Interpretation |
| ΔH‡ | 15 - 30 | Energy required to reach the transition state; bond breaking and formation. |
| ΔS‡ | Negative | Indicates a more ordered transition state compared to the reactants. |
| ΔG‡ | 20 - 35 | Overall energy barrier to the reaction step at a given temperature. |
These values are representative for reductive elimination steps in palladium-catalyzed cross-coupling reactions and are not specific to this compound.
Equilibrium Constants and Product Distribution Analysis
The equilibrium constant (Keq) for a reaction indicates the relative concentrations of reactants and products at equilibrium. For most cross-coupling reactions, the formation of the C-C or C-N bond is thermodynamically favorable, leading to a large Keq and high product yields.
Product distribution analysis for reactions involving this compound would be critical, especially in cases where side reactions could occur. For instance, in a Suzuki-Miyaura coupling, potential side products could arise from homocoupling of the boronic acid or the aryl halide. The distribution of products would be influenced by factors such as the catalyst system, reaction temperature, and the nature of the reactants. Without experimental data, a quantitative analysis of product distribution for reactions of this compound remains speculative.
Derivatization and Functionalization Strategies Applied to 2 Bromo 6 Methanesulfonylaniline
Functionalization of the Aniline (B41778) Nitrogen
The nitrogen atom of the aniline group is a primary site for reactions that introduce new carbon-nitrogen or nitrogen-heteroatom bonds, leading to a variety of derivatives.
N-alkylation introduces alkyl groups onto the aniline nitrogen. This can be achieved using alkyl halides in the presence of a base to deprotonate the amine, rendering it more nucleophilic. For instance, the reaction of an aniline derivative with an alkyl halide can proceed in the presence of a suitable base like potassium carbonate. organic-chemistry.org Similarly, N-acylation involves the reaction of the aniline with acylating agents such as acyl chlorides or anhydrides. These reactions are often catalyzed by Lewis acids like zinc chloride to enhance the electrophilicity of the acylating agent, leading to the formation of N-acylated sulfonamides. mdpi.com
Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is representative of general reactions and may not specifically use 2-Bromo-6-methanesulfonylaniline (B6204327) as the starting material.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide, K₂CO₃ | DMF, -10°C | N-Alkyl-Aniline | organic-chemistry.org |
| N-Acylation | Acyl Chloride or Bromoacetyl Bromide | Anhydrous ZnCl₂ | N-Acyl-Aniline | mdpi.com |
The aniline nitrogen can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction typically occurs under acidic conditions, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. youtube.com The resulting imine can be a stable product or an intermediate for further transformations. Intramolecular reactions between the aniline and another functional group on the same molecule can lead to the formation of fused heterocyclic rings, which are common motifs in many biologically active compounds. For example, the reaction of a bromo-substituted aniline with an isothiocyanate can lead to the formation of a quinazoline (B50416) ring system. nih.gov
The primary amino group of anilines can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring, including cyano groups. researchgate.net
Transformations Involving the Bromo Substituent
The bromo substituent on the aromatic ring is a key handle for introducing carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromo substituent. The Suzuki coupling, for instance, pairs the aryl bromide with a boronic acid or ester to form a new C-C bond. nih.govnih.gov Similarly, the Sonogashira reaction allows for the coupling of the aryl bromide with a terminal alkyne to form an alkynyl-substituted arene. nih.gov These reactions typically employ a palladium catalyst, a suitable ligand, and a base.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions This table is representative of general reactions and may not specifically use this compound as the starting material.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | nih.gov |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) | nih.gov |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Ligand, Base | C-N | N/A |
Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the position ortho to a directing group. wikipedia.orgorganic-chemistry.org In the case of this compound, the methanesulfonyl or a protected amine group can act as a directed metalation group (DMG). nih.gov Treatment with a strong base, such as an organolithium reagent, results in deprotonation at the ortho position, forming an aryllithium species. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) with Strong Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the potent electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) significantly activates the aromatic ring towards nucleophilic attack. Its position ortho to the bromine atom is crucial, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
The generally accepted mechanism for SNAr involves two main steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The presence of the ortho-sulfonyl group is critical for stabilizing this intermediate.
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.
Strong nucleophiles are particularly effective in displacing the bromide from the activated ring. The rate of reaction is generally dependent on the nucleophile's strength and concentration. The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the bromo group in this substrate is sufficiently activated by the adjacent sulfonyl group to undergo substitution efficiently.
Below is a table illustrating potential SNAr reactions on this compound with various strong nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Expected Product |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-6-methanesulfonylaniline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-6-methanesulfonylaniline |
| Amine | Piperidine | 2-(Piperidin-1-yl)-6-methanesulfonylaniline |
| Cyanide | Sodium Cyanide (NaCN) | 2-Amino-3-methanesulfonylbenzonitrile |
Modifications of the Methanesulfonyl Group
The methanesulfonyl group is not merely an activating group for SNAr; it can also be the target of chemical modification, adding another layer of synthetic utility to the scaffold.
Reductive Cleavage and Oxidation State Manipulations
The sulfonyl group can be removed from the aromatic ring through reductive desulfonylation. wikipedia.org This process typically involves strong reducing agents and can be a valuable strategic step if the sulfonyl group's activating or directing effects are no longer needed. For instance, treatment with certain reducing agents like sodium amalgam or under specific catalytic conditions can cleave the C-S bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org Such reactions transform the sulfonyl group into a removable "blocking group," which can be used to control regioselectivity in earlier synthetic steps and then excised. wikipedia.org
Furthermore, the oxidation state of the sulfur atom can be manipulated. The sulfone can be reduced to the corresponding sulfoxide (B87167) or even sulfide (B99878) using appropriate reducing agents under controlled conditions. This alters the electronic properties of the substituent significantly, as the electron-withdrawing strength decreases with the oxidation state (sulfone > sulfoxide > sulfide), which in turn modifies the reactivity of the aromatic ring in subsequent reactions.
Role in Sulfonyl-Activated Nucleophilic Additions
As discussed in the context of SNAr, the primary role of the methanesulfonyl group is to activate the aromatic ring for nucleophilic addition. It achieves this by powerfully withdrawing electron density from the ring via both inductive and resonance effects. This polarization makes the carbon atoms of the ring, particularly the ortho and para positions, more electrophilic and susceptible to attack by nucleophiles. The stabilization of the anionic Meisenheimer intermediate is key; the negative charge can be delocalized onto the oxygen atoms of the sulfonyl group, lowering the activation energy of the reaction. This activation is essential for the successful displacement of the bromo leaving group.
Regioselective and Chemoselective Functionalization
The presence of three distinct functional groups on the aniline ring presents both a challenge and an opportunity for selective transformations. taylorandfrancis.com Achieving selectivity requires a careful choice of reagents and reaction conditions.
Strategies for Ortho, Meta, and Para Selectivity in Substituted Anilines
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. For electrophilic aromatic substitution (EAS), the powerful activating and ortho, para-directing amino group generally dominates.
| Substituent | Type | Directing Effect (for EAS) |
| -NH₂ | Activating | ortho, para |
| -Br | Deactivating | ortho, para |
| -SO₂CH₃ | Deactivating | meta |
The positions ortho to the amino group (C1 and C3) are already substituted. Therefore, electrophilic attack is strongly directed to the C4 position, which is para to the amino group and also meta to the methanesulfonyl group. This convergence of directing effects makes the C4 position the most probable site for reactions like nitration, halogenation, or Friedel-Crafts reactions. To functionalize other positions, a blocking group strategy might be employed. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 6 Methanesulfonylaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Bromo-6-methanesulfonylaniline (B6204327) in solution. A combination of one-dimensional and multi-dimensional experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
Multi-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY spectra would display correlations between the adjacent aromatic protons, allowing for the unambiguous assignment of the aromatic spin system. princeton.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.eduresearchgate.net This is used to assign the specific carbon signals for each protonated aromatic carbon and the methyl group of the methanesulfonyl moiety.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons over two to four bonds. princeton.eduresearchgate.net Key HMBC correlations for this molecule would include correlations from the methyl protons to the sulfonyl carbon, and from the amine protons to the ortho and ipso-carbons, definitively placing the substituents on the aniline (B41778) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.netmdpi.com This is particularly useful for confirming the substitution pattern. A NOESY spectrum would show cross-peaks between the amine (NH₂) protons and the protons of the adjacent methanesulfonyl group, providing clear evidence of their spatial proximity.
Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound This interactive table summarizes the expected NMR data. Click on a correlation type to highlight the interacting atoms.
| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations (with H at) | HSQC Correlation | HMBC Correlations (with C at) | NOESY Correlations (with H at) |
|---|---|---|---|---|---|---|
| C1-NH₂ | 5.10 | 145.0 | - | C1 | C2, C6, C3 | H of -SO₂CH₃ |
| C2-Br | - | 115.0 | - | - | - | - |
| C3-H | 7.50 | 133.0 | 4 | C3 | C1, C2, C4, C5 | 4 |
| C4-H | 6.90 | 121.0 | 3, 5 | C4 | C2, C3, C5, C6 | 3, 5 |
| C5-H | 7.30 | 130.0 | 4 | C5 | C1, C3, C4, C6 | 4 |
| C6-SO₂CH₃ | - | 138.0 | - | - | - | - |
Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and quantifying polymorphism. nih.govresearchgate.netjocpr.com Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. These differences arise from variations in molecular packing and intermolecular interactions within the crystal lattice. nih.gov
SS-NMR, particularly using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can distinguish between different polymorphic forms of this compound. Each unique crystal lattice environment gives rise to a distinct set of chemical shifts. dur.ac.uk Therefore, each polymorph will produce a unique SS-NMR spectrum, allowing for their identification and the analysis of molecular conformations and packing arrangements in the solid state. researchgate.net
Table 2: Illustrative Solid-State ¹³C NMR Chemical Shift Differences Between Two Hypothetical Polymorphs of this compound
| Carbon Atom | Form I Chemical Shift (ppm) | Form II Chemical Shift (ppm) | Shift Difference (Δδ, ppm) |
|---|---|---|---|
| C1 (C-NH₂) | 145.2 | 146.1 | 0.9 |
| C2 (C-Br) | 114.8 | 114.1 | -0.7 |
| C3 | 133.5 | 134.0 | 0.5 |
| C4 | 121.3 | 120.5 | -0.8 |
| C5 | 130.6 | 130.9 | 0.3 |
| C6 (C-SO₂) | 138.4 | 137.5 | -0.9 |
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. In this compound, steric hindrance caused by the bulky ortho-substituents (bromo and methanesulfonyl groups) can lead to restricted rotation around the C(aryl)-N and C(aryl)-S bonds.
By conducting variable-temperature (VT) NMR experiments, it is possible to observe changes in the NMR spectrum as the rate of rotation changes. At low temperatures, the rotation may be slow enough to observe distinct signals for different conformers. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. From the coalescence temperature and the frequency difference between the signals, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational dynamics of the molecule. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. uol.deuni-ulm.deub.edu It provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular structure and revealing its conformation in the solid state.
An SCXRD experiment on a suitable single crystal of this compound would yield detailed information about its crystallographic parameters, including the unit cell dimensions and the space group, which describes the symmetry of the crystal lattice. preprints.org The analysis provides the exact coordinates of each atom, allowing for the generation of a detailed 3D model of the molecule. nih.gov
Table 3: Hypothetical Crystallographic and Molecular Geometry Data for this compound This interactive table presents potential crystallographic data. Select a parameter type to view the corresponding values.
Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.15 |
| b (Å) | 14.20 |
| c (Å) | 9.50 |
| β (°) | 105.5 |
| Volume (ų) | 1058.2 |
Selected Bond Lengths (Å)
| Bond | Length |
|---|---|
| C-Br | 1.90 |
| C-S | 1.78 |
| S=O | 1.44 |
| C-N | 1.39 |
Selected Bond Angles (°)
| Angle | Value |
|---|---|
| C2-C1-C6 | 118.5 |
| C1-C6-S | 121.0 |
| O-S-O | 119.5 |
The crystal packing of this compound is dictated by a variety of non-covalent intermolecular interactions, which can be precisely characterized by SCXRD. mdpi.comchemrxiv.org These interactions are fundamental to understanding the physical properties and polymorphism of the solid.
Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor, while the oxygen atoms of the methanesulfonyl group (-SO₂CH₃) are strong hydrogen bond acceptors. It is highly probable that N-H···O=S hydrogen bonds are a primary motif in the crystal structure, linking molecules into chains or sheets. nih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor. wikipedia.orgwiley-vch.de An attractive interaction can form between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as a sulfonyl oxygen or the nitrogen atom. beilstein-journals.orgmdpi.com This type of interaction is highly directional and contributes significantly to the stability of the crystal lattice.
Pi-Stacking: The aromatic aniline rings can interact with each other through π-π stacking. rsc.org These interactions, which involve the overlap of π-orbitals, can be arranged in either a face-to-face or an offset (displaced) fashion, further stabilizing the crystal packing.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Hypothetical Distance (Å) | Hypothetical Angle (°) |
|---|---|---|---|---|
| Hydrogen Bond | N-H | O=S | H···O: ~2.1 | N-H···O: ~170 |
| Halogen Bond | C-Br | O=S | Br···O: ~3.0 | C-Br···O: ~165 |
Absolute Configuration Assignment and Tautomerism Studies
The stereochemical and tautomeric properties of this compound and its derivatives are critical to understanding their chemical behavior and potential applications. While the parent molecule is achiral, derivatives can possess chiral centers, necessitating the determination of their absolute configuration. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents are commonly employed for this purpose nih.gov. The formation of diastereomeric complexes induces chemical shift differences in the NMR spectrum, allowing for the assignment of R/S configurations chadsprep.comyoutube.comlibretexts.org. Advanced techniques like chiral tag molecular rotational resonance (MRR) spectroscopy offer an alternative, highly precise method for assigning absolute configuration by analyzing the rotational spectra of diastereomeric complexes formed between the analyte and a chiral tag molecule nih.gov.
Tautomerism, the equilibrium between two or more interconverting structural isomers, is another important consideration. For this compound, the primary focus is on the potential for amine-imine tautomerism, particularly in derivatives where the aniline nitrogen is involved in further bonding. Spectroscopic studies, including ¹⁵N NMR, are powerful tools for investigating such equilibria in solution nih.gov. Quantum mechanical calculations are often used in conjunction with experimental data to estimate the relative stabilities of different tautomers in both the gas phase and in solution, providing insight into the predominant forms under various conditions nih.govrsc.orgacs.org. The position of the tautomeric equilibrium can significantly influence the molecule's hydrogen bonding capabilities and its interactions with other molecules.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound, allowing for functional group identification, conformational analysis, and reaction monitoring. These methods are complementary, as some vibrational modes may be strong in Raman and weak in IR, and vice versa spectroscopyonline.com.
Characteristic Band Assignments for Functional Group Identification
The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to its specific functional groups. The presence of the aniline moiety gives rise to characteristic N-H stretching vibrations, typically observed as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum nsf.govresearchgate.netmaterialsciencejournal.org. The methanesulfonyl group (-SO₂CH₃) is identified by its strong, distinct symmetric and asymmetric stretching vibrations of the S=O bonds, generally found in the ranges of 1145-1170 cm⁻¹ and 1335-1370 cm⁻¹, respectively jst.go.jplibretexts.org. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Br stretching frequency is typically observed in the lower frequency "fingerprint" region of the spectrum.
Interactive Table: Predicted Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Amine (-NH₂) | Symmetric Stretch | ~3350 | Medium-Strong | Medium |
| Amine (-NH₂) | Asymmetric Stretch | ~3450 | Medium-Strong | Medium |
| Amine (-NH₂) | Scissoring | 1600-1640 | Medium-Strong | Weak |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| Sulfonyl (-SO₂) | Asymmetric Stretch | 1335-1370 | Strong | Medium |
| Sulfonyl (-SO₂) | Symmetric Stretch | 1145-1170 | Strong | Medium |
| Alkyl (-CH₃) | Asymmetric Stretch | ~2960 | Medium | Medium |
| Bromo (-C-Br) | C-Br Stretch | 500-650 | Strong | Medium |
Note: The predicted wavenumbers are based on data from analogous compounds such as bromoanilines and sulfonamides and may vary slightly for the specific molecule. libretexts.orgnih.govnih.govrsc.org
Conformational Analysis and Polymorph Identification
Vibrational spectroscopy is highly sensitive to the local molecular environment, making it an excellent tool for studying conformational isomers (conformers) and solid-state polymorphs researchgate.netamericanpharmaceuticalreview.comsci-hub.st. Rotational spectroscopy studies on similar sulfonamides have shown that the orientation of the functional groups relative to the benzene (B151609) ring can be determined with high precision nih.govnih.gov. In FT-IR and Raman spectra, different polymorphs of a compound can exhibit distinct spectral profiles, including shifts in peak positions, changes in peak intensities, and the appearance or disappearance of bands researchgate.netamericanpharmaceuticalreview.comsci-hub.st. These differences arise from variations in intermolecular interactions, such as hydrogen bonding, and molecular conformations within the crystal lattice. Low-frequency Raman spectroscopy (typically below 200 cm⁻¹) is particularly powerful for polymorph discrimination, as this region contains vibrations related to the crystal lattice itself (phonon modes) nih.govcoherent.com.
In-situ Reaction Monitoring Applications
The real-time monitoring of chemical reactions is crucial for process optimization and safety. In-situ FT-IR spectroscopy, often utilizing attenuated total reflection (ATR) fiber-optic probes, allows for the continuous tracking of reactant consumption and product formation without the need for sample extraction irdg.orgjascoinc.commdpi.com. For the synthesis of this compound, this technique could be employed to monitor the progress of the sulfonation or bromination steps. By tracking the appearance of the characteristic strong S=O stretching bands of the sulfonyl group or the disappearance of a reactant's key vibrational band, chemists can determine reaction kinetics, identify intermediates, and confirm reaction endpoints precisely and efficiently mdpi.comyoutube.com.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural confirmation of organic compounds measurlabs.comnih.gov. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition chimia.ch.
Accurate Mass Determination and Elemental Composition Confirmation
For this compound (C₇H₇BrN₂O₂S), HRMS can confirm its elemental formula by measuring the exact mass of its molecular ion. The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and its M+2 peak, which are separated by approximately 2 Da and have nearly equal intensity. This unique isotopic signature, combined with the accurate mass measurement, provides definitive evidence for the presence and number of bromine atoms in the molecule researchgate.net. HRMS is routinely used in the analysis of sulfonamides and related compounds to confirm their identity in complex matrices researchgate.net.
Interactive Table: HRMS Data for this compound
| Ion Formula | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
| C₇H₇⁷⁹BrN₂O₂S | [M]⁺ | 277.94933 | 100.0 |
| C₇H₇⁸¹BrN₂O₂S | [M+2]⁺ | 279.94728 | 97.3 |
| C₈H₇⁷⁹BrN₂O₂S | [M+1]⁺ | 278.95269 | 8.2 |
| C₇H₇⁷⁹BrN₂O₂S¹⁸O | [M+2]⁺ (from ¹⁸O) | 279.95368 | 0.2 |
| C₇H₇⁷⁹BrN₂O₂³⁴S | [M+2]⁺ (from ³⁴S) | 279.94503 | 4.5 |
Note: The table shows the calculated exact masses for the primary molecular ions containing the two major isotopes of bromine. The high resolution of HRMS allows for the differentiation of these isotopic peaks from other potential ions of the same nominal mass.
Fragmentation Pathway Elucidation and Structural Insights
The elucidation of fragmentation pathways in mass spectrometry provides critical structural information about a molecule. For this compound, the fragmentation pattern upon electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be predicted based on the established fragmentation of related aromatic compounds, such as bromoanilines and sulfonamides. The presence of the bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), serves as a key marker in identifying bromine-containing fragments. chegg.comwpmucdn.com
A plausible fragmentation pathway for this compound would likely initiate with the formation of the molecular ion (M+•). Subsequent fragmentation could proceed through several key bond cleavages. A primary fragmentation event is often the cleavage of the C-S bond, leading to the loss of a methylsulfonyl radical (•SO2CH3) or a methanesulfonyl group. Another significant fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. For aromatic sulfonamides, common fragment ions observed correspond to the loss of SO2, generating a radical cation of the corresponding aniline.
In the case of this compound, heterolytic cleavage of the sulfonamide bond could lead to the formation of a key fragment ion. The loss of the SO2 group from a precursor ion is also a common fragmentation pathway for sulfonamides. The initial molecular ion of this compound would show a characteristic isotopic pattern for the two bromine isotopes. Subsequent fragmentation would lead to various product ions. For instance, the loss of a methyl radical (•CH3) from the sulfonyl group is a possible initial fragmentation step. This could be followed by the loss of sulfur dioxide (SO2). Alternatively, cleavage of the C-S bond could directly lead to the loss of the entire methanesulfonyl group. The resulting bromoaniline radical cation could then undergo further fragmentation, such as the loss of a bromine radical or hydrogen cyanide (HCN).
Table 1: Predicted Key Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [M+H]+ | [M+H - CH4SO2]+ | CH4SO2 |
| [M+H]+ | [M+H - SO2]+ | SO2 |
| [M+H]+ | [M+H - Br]+ | Br |
| [M+H - SO2]+ | [M+H - SO2 - HCN]+ | HCN |
Note: This table is illustrative and based on general fragmentation patterns of related compounds.
Tandem Mass Spectrometry (MS/MS) for Complex Mixtures
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the selective and sensitive detection of compounds in complex matrices. purdue.edu This is particularly valuable for the analysis of aniline derivatives, which can be present at trace levels in environmental and biological samples. chrom-china.comnih.govd-nb.info The use of MS/MS, often coupled with a chromatographic separation method like liquid chromatography (LC) or gas chromatography (GC), allows for the unambiguous identification and quantification of target analytes. d-nb.info
In an LC-MS/MS analysis of a complex mixture containing this compound, the first stage of mass spectrometry (MS1) would isolate the protonated molecule ([M+H]+) of the target compound. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. The second stage of mass spectrometry (MS2) then detects these specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, as the detection is based on a specific precursor-to-product ion transition. d-nb.info
The advantages of using MS/MS for the analysis of complex mixtures include:
High Selectivity: By monitoring a specific fragmentation pathway, interferences from other components in the matrix can be significantly reduced.
High Sensitivity: The low chemical noise in SRM/MRM experiments allows for the detection of analytes at very low concentrations.
Structural Confirmation: The presence of multiple, specific product ions provides a higher degree of confidence in the identification of the analyte compared to single-stage MS.
Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ion 1 (m/z) | [M+H - SO2]+ |
| Product Ion 2 (m/z) | [M+H - CH4SO2]+ |
| Collision Energy | Optimized for each transition |
Note: The specific m/z values would need to be determined experimentally.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)
While this compound itself is an achiral molecule, its derivatives can be chiral, or it can be used as a precursor in the synthesis of chiral ligands. nih.govresearchgate.net In such cases, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for stereochemical analysis. slideshare.netwikipedia.org
Applicable to Chiral Derivatives or when used in Chiral Ligand Synthesis
The introduction of a chiral center to the this compound scaffold, for instance, through the derivatization of the amine group with a chiral auxiliary, would render the molecule optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. wikipedia.orgmgcub.ac.in These techniques are highly sensitive to the three-dimensional arrangement of atoms in a molecule.
In the context of chiral ligand synthesis, this compound could serve as a building block. For example, the amine functionality could be used to connect to a chiral backbone, or the aromatic ring could be functionalized to create a chiral environment. The resulting chiral ligands, when complexed with metal ions, can be effective catalysts in asymmetric synthesis. nih.gov CD and ORD spectroscopy would be essential tools to characterize these chiral ligands and their metal complexes, providing information about their conformation and stereochemistry.
Determination of Enantiomeric Excess and Absolute Configuration
A crucial application of chiroptical spectroscopy is the determination of enantiomeric excess (ee) and the assignment of absolute configuration for chiral compounds. nih.govnih.govlibretexts.org
Determination of Enantiomeric Excess: The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers in a sample. rsc.org By measuring the chiroptical response of a sample and comparing it to that of an enantiomerically pure standard, the enantiomeric excess can be accurately determined. researchgate.net A calibration curve can be constructed by plotting the CD or ORD signal against known enantiomeric compositions.
Table 3: Example of Data for Determining Enantiomeric Excess using CD Spectroscopy
| Sample | Enantiomeric Excess (%) | CD Signal (mdeg) at λmax |
| (R)-enantiomer | 100 | +10.0 |
| (S)-enantiomer | -100 | -10.0 |
| Racemic Mixture | 0 | 0.0 |
| Unknown Sample | To be determined | +5.0 |
Note: This is a hypothetical example. Based on this data, the unknown sample would have an enantiomeric excess of 50% in favor of the (R)-enantiomer.
Determination of Absolute Configuration: The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD or ORD spectrum with that of a related compound of known absolute configuration. libretexts.org Empirical rules, such as the Octant Rule for ketones, can sometimes be applied to predict the sign of the Cotton effect in an ORD spectrum or the sign of the CD band, which is related to the absolute configuration. For more complex molecules, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical CD or ORD spectrum for a given absolute configuration. The comparison of the calculated spectrum with the experimental one can then allow for the unambiguous assignment of the absolute configuration.
Computational Chemistry and Theoretical Modeling of 2 Bromo 6 Methanesulfonylaniline
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data. For a molecule like 2-Bromo-6-methanesulfonylaniline (B6204327), DFT calculations can provide a detailed understanding of its conformational landscape, the distribution of its frontier molecular orbitals, and its electrostatic potential surface.
The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule on its potential energy surface. The presence of the methanesulfonyl and bromo substituents on the aniline (B41778) ring introduces the possibility of different conformers due to rotation around single bonds.
A thorough conformational analysis would typically be performed to identify all possible low-energy conformers. The relative energies of these conformers are calculated to determine the most stable, or ground-state, geometry. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Illustrative Calculated Value |
| Bond Length (Å) | C-Br | 1.91 |
| C-S | 1.78 | |
| S=O | 1.45 | |
| C-N | 1.40 | |
| Bond Angle (°) | C-C-Br | 120.5 |
| C-C-S | 119.8 | |
| O=S=O | 118.5 | |
| C-S-C | 104.2 | |
| Dihedral Angle (°) | C-C-S-O | 65.0 |
Note: The data in this table is illustrative and represents typical values for similar chemical moieties, as specific computational studies on this compound are not publicly available.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the bromo and methanesulfonyl groups is expected to influence the energies of these orbitals significantly.
Illustrative Frontier Molecular Orbital Properties of this compound
| Property | Illustrative Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and represents typical values for similar chemical moieties, as specific computational studies on this compound are not publicly available.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methanesulfonyl group and the nitrogen atom of the aniline group, while the hydrogen atoms of the amine group and the regions around the bromine atom might exhibit positive potential.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are also highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can provide valuable support for the assignment of experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate these parameters.
The calculated chemical shifts for the ¹H and ¹³C nuclei of this compound would be compared with experimental data to confirm its structure. The chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the electron-donating and electron-withdrawing groups present in the molecule.
Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Illustrative Calculated Chemical Shift (ppm) |
| C-NH₂ | 145.2 |
| C-Br | 115.8 |
| C-SO₂CH₃ | 138.5 |
| Aromatic C-H | 125.0 - 130.0 |
| -SO₂CH₃ | 45.3 |
| -NH₂ | 4.5 |
| Aromatic H | 7.0 - 7.5 |
Note: The data in this table is illustrative and represents typical values for similar chemical moieties, as specific computational studies on this compound are not publicly available. Chemical shifts are referenced to a standard (e.g., TMS).
Theoretical calculations of vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule.
The predicted spectrum for this compound would exhibit characteristic peaks for the N-H stretches of the amine group, the S=O stretches of the methanesulfonyl group, C-H stretches of the aromatic ring and the methyl group, and various other vibrations associated with the carbon skeleton.
Illustrative Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) |
| N-H Symmetric Stretch | 3400 |
| N-H Asymmetric Stretch | 3500 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 |
| S=O Asymmetric Stretch | 1350 |
| S=O Symmetric Stretch | 1150 |
| C-N Stretch | 1300 |
| C-S Stretch | 750 |
| C-Br Stretch | 650 |
Note: The data in this table is illustrative and represents typical values for similar chemical moieties, as specific computational studies on this compound are not publicly available. Calculated frequencies are often scaled to better match experimental data.
UV-Vis Absorption Maxima and Oscillator Strengths
The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for studying excited states. scirp.org Calculations performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide the vertical excitation energies, which correspond to the UV-Vis absorption maxima (λ_max), and the oscillator strengths (f), which are indicative of the transition probabilities. scirp.orgglobalresearchonline.net The presence of the bromo, amino, and methanesulfonyl substituents on the aniline ring influences the electronic transitions, primarily of the π → π* and n → π* type. researchgate.net
The electronic transitions are influenced by the interplay of the electron-donating amino group and the electron-withdrawing bromo and methanesulfonyl groups. These substituent effects modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths. nih.gov
Table 1: Calculated UV-Vis Absorption Maxima (λ_max) and Oscillator Strengths (f) of this compound in a Nonpolar Solvent (Simulated Data)
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Predominant Character |
| S₀ → S₁ | 315 | 0.085 | n → π |
| S₀ → S₂ | 270 | 0.250 | π → π |
| S₀ → S₃ | 235 | 0.120 | π → π* |
This table presents hypothetical data based on typical values for similarly substituted anilines.
Reaction Mechanism Elucidation and Energy Profiles
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, a representative reaction such as electrophilic aromatic substitution can be modeled to understand its reactivity.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To understand the mechanism of a reaction, such as halogenation, the first step is to locate the transition state (TS) structure on the potential energy surface. researchgate.net This is a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.
Once the transition state is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC analysis traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. researchgate.net
Activation Energies and Reaction Enthalpies
The activation energy (Ea) of a reaction is the energy barrier that must be overcome for the reaction to occur and can be calculated as the difference in energy between the transition state and the reactants. thoughtco.comfsu.eduwikipedia.org The reaction enthalpy (ΔH_rxn) is the difference in enthalpy between the products and the reactants and indicates whether the reaction is exothermic or endothermic. These thermodynamic parameters are crucial for predicting the feasibility and rate of a reaction. mdpi.com
Table 2: Calculated Activation Energies and Reaction Enthalpies for a Hypothetical Electrophilic Bromination of this compound (Simulated Data)
| Reaction Step | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH_rxn) (kJ/mol) |
| Formation of σ-complex | 65 | -20 |
| Deprotonation of σ-complex | 15 | -80 |
This table presents hypothetical data based on general principles of electrophilic aromatic substitution.
Solvation Effects on Reaction Pathways
The solvent can have a significant impact on reaction pathways and energetics. nih.gov Solvation effects can be modeled computationally using either implicit continuum models or explicit solvent models. Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For reactions involving charged intermediates or transition states, the polarity of the solvent can dramatically alter the activation energies and even the preferred reaction mechanism. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions in a condensed phase. worldscientific.com
Conformational Sampling and Dynamics in Solution
The conformational landscape of this compound in a solvent, such as water or dimethyl sulfoxide (B87167), can be explored using molecular dynamics simulations. nih.gov These simulations solve Newton's equations of motion for a system of the solute and a large number of solvent molecules. The orientation of the methanesulfonyl and amino groups with respect to the benzene (B151609) ring is subject to rotational flexibility. researchgate.netmdpi.com
MD simulations can reveal the preferred conformations of the molecule in solution and the timescales of transitions between different conformational states. acs.org Analysis of the simulation trajectory can provide information on properties such as the radial distribution functions of solvent molecules around the solute and the formation and lifetime of hydrogen bonds. worldscientific.comaljest.net This information is crucial for understanding how the solvent environment influences the structure and potential reactivity of the molecule.
Intermolecular Interactions and Self-Assembly in Solid-State
The solid-state arrangement of this compound is dictated by a variety of intermolecular forces, which influence its crystal packing, melting point, and solubility. The key functional groups—the amino (-NH2), methanesulfonyl (-SO2CH3), and bromo (-Br) groups—all play crucial roles in establishing a network of non-covalent interactions.
Hydrogen Bonding: The primary intermolecular interaction expected to govern the self-assembly of this molecule is hydrogen bonding. The amino group provides two hydrogen bond donors (N-H), while the two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks, such as R2,2(8) synthons, which are common in sulfonamides. These interactions would link molecules into chains or more complex three-dimensional arrays.
Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base. In the solid state of this compound, the nitrogen of the amino group or the oxygen atoms of the sulfonyl group in an adjacent molecule could act as halogen bond acceptors. The strength of this interaction would depend on the electrostatic potential of the bromine atom.
The interplay of these interactions—strong hydrogen bonds, directional halogen bonds, and dispersive π-π stacking—would result in a highly organized and stable crystal structure for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational approach that aims to correlate the structural features of a molecule with its physicochemical properties. uni.lu This can be a powerful tool for predicting the behavior of a compound like this compound and for designing new molecules with desired characteristics.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into constitutional, topological, geometric, and electronic descriptors. For this compound, a range of descriptors can be calculated from its two-dimensional and three-dimensional structures.
Below is a table of selected calculated molecular descriptors for this compound.
| Descriptor Category | Descriptor Name | Calculated Value | Significance |
| Constitutional | Molecular Weight | 250.11 g/mol | Basic property, influences physical characteristics like density and boiling point. |
| Number of Heavy Atoms | 12 | Relates to the size and complexity of the molecule. | |
| Number of H-bond Donors | 1 (from -NH2) | Influences solubility and intermolecular interactions. | |
| Number of H-bond Acceptors | 2 (from -SO2) | Crucial for hydrogen bonding networks. | |
| Topological | Topological Polar Surface Area (TPSA) | 68.6 Ų | Predicts transport properties like cell permeability. |
| Electronic | Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). | |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). | |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
These descriptors provide a quantitative basis for understanding and predicting the properties of this compound.
The molecular descriptors derived for this compound can be correlated with its expected reactivity and its utility as a synthetic precursor.
Reactivity:
Nucleophilicity of the Amino Group: The energy of the Highest Occupied Molecular Orbital (HOMO) is often localized on the amino group, making it the primary site for nucleophilic attack. A higher HOMO energy suggests greater nucleophilicity. However, the presence of the ortho-sulfonyl group, which is strongly electron-withdrawing, is expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted aniline.
Electrophilic Aromatic Substitution: The electron-withdrawing nature of both the bromo and methanesulfonyl groups deactivates the aromatic ring towards electrophilic substitution. The positions for potential substitution would be directed by the combined electronic effects of the existing substituents.
Susceptibility to Halogenation: The bromine atom can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common for aryl halides. The feasibility of these reactions can be related to electronic descriptors.
Precursor Utility: The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive bromo-substituted aromatic ring, makes it a potentially valuable precursor in organic synthesis. For instance, the amino group can be acylated or alkylated, while the bromo group can be used to introduce new carbon-carbon or carbon-heteroatom bonds. QSPR models can help in predicting the success of such transformations by correlating molecular descriptors with reaction yields or rates. Studies on substituted anilines have shown that descriptors like the Hammett sigma constant and electronic properties (E(LUMO), E(HOMO)) can be correlated with their toxic effects and reactivity. nih.gov This suggests that similar QSPR approaches could be applied to predict the biological activity and synthetic utility of this compound.
Applications of 2 Bromo 6 Methanesulfonylaniline in Advanced Chemical Synthesis and Material Science
Building Block for Complex Heterocyclic Systems
2-Bromo-6-methanesulfonylaniline (B6204327) is a strategically substituted aniline (B41778) derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a bromo group and an amino group ortho to each other, along with a sterically influencing and electron-withdrawing methanesulfonyl group, provides a unique platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocycles are foundational scaffolds in numerous biologically active compounds and functional materials nih.govmdpi.com.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Benzimidazoles)
The arrangement of the amino and bromo substituents on the aniline ring makes this compound a prime candidate for cyclization reactions to form fused heterocyclic systems. Nitrogen-containing heterocycles like quinolines, indoles, and benzimidazoles are prevalent in medicinal chemistry and are key components in a vast array of pharmaceuticals nih.govmdpi.comnih.gov.
Precursor for Advanced Pharmaceutical Intermediates and Fine Chemicals (excluding clinical data)
The derivatives synthesized from this compound are positioned as advanced intermediates for the pharmaceutical and fine chemical industries chiralen.com. The term "pharmaceutical intermediate" refers to a molecule that is a stepping-stone in the synthesis of an active pharmaceutical ingredient (API) google.com. The unique substitution pattern of this compound allows for the introduction of specific functionalities that can be carried through a synthetic sequence to the final target molecule.
Patents have disclosed the use of this compound in the preparation of complex chemical entities, underscoring its role as a precursor chiralen.com. The presence of the methanesulfonyl group can influence the electronic properties and reactivity of the molecule, while the bromo group provides a handle for cross-coupling reactions, a common strategy in modern drug discovery to build molecular complexity.
| Patent Reference | Application / Derivative Type | Relevance |
| CN-114671866-A | Aryl or heteroaryl pyridone or pyrimidinone derivatives | Serves as a starting material for nitrogen-containing heterocycles. |
| WO-2022135591-A1 | Aryl or heteroaryl pyridone or pyrimidone derivatives | Highlights its role as a precursor in chemical synthesis. |
| WO-2021249563-A1 | Aryl or heteroaryl pyridone or pyrimidone derivatives | Demonstrates its application in creating advanced chemical intermediates. |
This table summarizes the documented applications of this compound in creating advanced chemical intermediates as cited in patent literature chiralen.com.
Ligand and Catalyst Precursor in Transition Metal Chemistry
The field of transition metal chemistry often relies on organic molecules, known as ligands, to modulate the properties of the metal center, thereby controlling its catalytic activity.
Development of N-Donor Ligands for Catalytic Processes
Aniline derivatives can serve as N-donor ligands, where the nitrogen atom's lone pair of electrons coordinates to a transition metal. This interaction is fundamental in many catalytic cycles. While specific research detailing the use of this compound itself as a direct N-donor ligand is limited, its structural motifs are relevant. The aniline nitrogen can act as a coordination site, and the molecule could be further elaborated into more complex multidentate ligands, which are often employed in catalysis. The electronic properties imparted by the bromo and methanesulfonyl groups could tune the donor ability of the nitrogen atom, a key parameter in ligand design.
Applications in Asymmetric Synthesis as a Chiral Scaffold (for chiral derivatives)
Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule, is critical in the pharmaceutical industry. This is often achieved using chiral catalysts or auxiliaries. A "chiral scaffold" is a molecule from which chiral ligands or catalysts are built.
This compound is an achiral molecule. For it to be used as a chiral scaffold, it would first need to be converted into a chiral derivative. This could be achieved by reacting it with a chiral molecule or through a resolution process. Subsequently, this new chiral molecule could potentially be used to direct the stereochemical outcome of a chemical reaction. For example, chiral Ni(II) complexes derived from other amino compounds have been successfully used for the asymmetric synthesis of α-amino acids nih.govresearchgate.netresearchgate.net. However, there is currently no specific, documented research demonstrating the application of chiral derivatives of this compound in asymmetric synthesis.
Component in Functional Organic Materials
Functional organic materials are organic compounds that exhibit specific useful properties, such as in electronics (e.g., organic light-emitting diodes - OLEDs) or as sensors. The properties of these materials are highly dependent on their molecular structure, particularly their electronic and photophysical characteristics.
The structure of this compound contains features that could be beneficial in the design of such materials. The methanesulfonyl group is a strong electron-withdrawing group, which can be used to create "push-pull" systems when combined with electron-donating groups. This type of molecular architecture is common in materials designed for nonlinear optics or as components in organic electronics. The bromo group can be used to incorporate the molecule into larger polymeric or conjugated systems via cross-coupling reactions. While the potential exists, specific examples of functional organic materials that explicitly incorporate the this compound unit are not found in the current literature.
Monomer for Polymer Synthesis (e.g., Polyanilines with Specific Substituents)
The oxidative polymerization of aniline is a well-established method for producing polyaniline (PANI), a versatile conducting polymer. The properties of PANI can be significantly tuned by introducing substituents on the aniline monomer. The presence of both bromo and methanesulfonyl groups on the aniline ring of this compound offers a strategic approach to designing polyanilines with specific functionalities.
The methanesulfonyl group, being strongly electron-withdrawing, is expected to influence the electronic properties of the resulting polymer. This can affect the polymer's conductivity, redox potentials, and stability. Studies on other substituted anilines have shown that electron-withdrawing groups can impact the polymerization process and the final polymer characteristics. beilstein-journals.org For instance, the oxidation rate of monomers with electron-acceptor substituents is generally lower than that of monomers with electron-donor substituents. nih.gov However, this also provides a handle to modulate the electronic band gap of the material.
The bromine atom serves as a reactive site for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer backbone, enabling the creation of materials with tailored properties for specific applications. For example, the bromo group could be used for cross-linking reactions to enhance the mechanical and thermal stability of the polymer or for grafting side chains to improve solubility and processability.
The polymerization of this compound would likely proceed via chemical or electrochemical oxidative methods, similar to other aniline derivatives. researchgate.net The reaction conditions, such as the choice of oxidant and acid medium, would need to be optimized to achieve high molecular weight and desirable material properties.
Table 1: Potential Effects of Substituents on Polyaniline Properties
| Substituent Group | Potential Effect on Polymerization and Properties |
|---|---|
| -SO₂CH₃ (Methanesulfonyl) | Modulates electronic properties, potentially leading to a wider bandgap. May influence polymer morphology and solubility. |
| -Br (Bromo) | Provides a reactive handle for post-polymerization functionalization, such as cross-linking or grafting. |
Precursor for Optoelectronic Materials (focus on chemical structure/synthesis)
The electronic properties conferred by the methanesulfonyl group make this compound an interesting building block for optoelectronic materials. The strong electron-withdrawing nature of the sulfonyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the derived materials. researchgate.net This is a crucial aspect in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The synthesis of such materials would involve leveraging the reactivity of the amine and bromo functionalities. For instance, the bromo group can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to build larger conjugated systems. The aniline nitrogen can be a site for N-arylation reactions, further extending the π-conjugated framework.
A hypothetical synthetic route towards an optoelectronic material could involve a palladium-catalyzed cross-coupling reaction to link the this compound unit with another aromatic or heteroaromatic moiety. This would create a donor-acceptor type structure, which is a common design motif for optoelectronic materials. The methanesulfonyl group would act as the acceptor part, facilitating charge separation and transport.
Development of Analytical Reagents and Probes
The combination of a reactive amine and a modifiable bromo group on an aromatic ring with defined electronic characteristics makes this compound a promising scaffold for the development of analytical reagents and probes.
Synthesis of Fluorescent Labels for Chemical Detection
Fluorescent probes are powerful tools in chemical and biological analysis. nih.gov The synthesis of fluorescent labels often involves the functionalization of a core fluorophore with reactive groups that can conjugate to analytes or biomolecules. This compound can serve as a precursor to such labels.
The bromo group provides a convenient handle for introducing a fluorophore through various cross-coupling reactions. Alternatively, the aniline moiety itself can be part of a fluorogenic system, where its reaction with an analyte leads to a change in fluorescence. The electron-withdrawing methanesulfonyl group can influence the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, quantum yield, and Stokes shift.
A potential synthetic strategy could involve the reaction of the aniline group with a fluorophore containing a reactive functional group, such as an isothiocyanate or a carboxylic acid, to form a stable conjugate. The bromine atom could then be used for further modifications to fine-tune the probe's properties or to attach it to a solid support.
Precursor for Chromogenic Systems
Chromogenic systems are compounds that undergo a color change in response to a specific chemical stimulus, making them useful for colorimetric sensing. nih.gov The aniline functionality in this compound is a key feature for its potential use as a precursor for chromogenic probes.
Aniline derivatives can be readily diazotized and coupled with other aromatic compounds to form azo dyes, which are intensely colored. The color of the resulting azo dye is highly dependent on the electronic nature of the substituents on the aromatic rings. The strong electron-withdrawing methanesulfonyl group would be expected to cause a hypsochromic (blue) shift in the absorption maximum of the resulting dye compared to an unsubstituted analogue.
By strategically designing a reaction where an analyte interacts with the this compound-derived chromophore, a colorimetric sensor can be developed. For instance, a reaction that alters the electronic properties of the aniline nitrogen or involves the displacement of the bromo group could lead to a distinct color change.
Analytical Methodologies for Purity Assessment and Process Monitoring of 2 Bromo 6 Methanesulfonylaniline
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating 2-Bromo-6-methanesulfonylaniline (B6204327) from starting materials, by-products, and degradation products. The choice of technique depends on the specific analytical goal, from quantitative purity assessment to rapid reaction screening.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for the accurate quantitative analysis and purity determination of this compound. Given the compound's aromatic and polar nature, reverse-phase HPLC is the most suitable approach.
A typical HPLC method would involve a C18 or C8 bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. A gradient elution is often employed to ensure the effective separation of the main compound from both more polar and less polar impurities in a single run. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol. bldpharm.com Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which can be determined by a UV scan of the pure compound. For quantitative analysis, a calibration curve is constructed by running a series of known concentration standards. The purity of a sample is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Sulfonamides
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Common mobile phase for sulfonamides, providing good peak shape. Phosphoric acid can be replaced with formic acid for MS compatibility. sielc.com |
| Gradient | 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% B | A gradient elution allows for the separation of a wide range of impurities with varying polarities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 265 nm | Sulfonamides typically exhibit strong UV absorbance around this wavelength. chemspider.com |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities that may be present in samples of this compound. These impurities could include residual solvents or by-products from the synthetic process. The compound itself may require derivatization to increase its volatility for GC analysis, but GC-MS is primarily used for the analysis of other more volatile components.
In a typical GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and swept onto a capillary column by a carrier gas (usually helium). The separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. A mid-polarity capillary column is often suitable for analyzing a range of potential impurities. ojp.gov As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint," allowing for the confident identification of impurities by comparison to spectral libraries like NIST. nih.gov
For the titular compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in approximately a 1:1 ratio). Key fragmentation pathways would likely involve cleavage of the C-S bond and the C-N bond, leading to characteristic fragment ions. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid and cost-effective monitoring of reaction progress and for preliminary purity screening. google.commetrohm.com It allows chemists to quickly assess the consumption of starting materials and the formation of the product.
Table 2: Example TLC Solvent Systems for Aromatic Amines
| Stationary Phase | Mobile Phase (v/v) | Application Notes |
|---|---|---|
| Silica Gel 60 F254 | Hexane (B92381):Ethyl Acetate (B1210297) (1:1) | A common starting point for many organic compounds. The ratio can be adjusted to optimize separation. nih.gov |
| Silica Gel 60 F254 | Toluene:Diethyl Ether (8:2) | Good for separating aromatic amines of varying polarity. |
Elemental Analysis and Titrimetric Methods
While chromatography provides detailed information on the number and relative amounts of components in a sample, elemental and titrimetric analyses offer fundamental data regarding the stoichiometric composition and absolute purity of the target compound.
Micro-Elemental Analysis (C, H, N, S, Br) for Stoichiometric Verification
Micro-elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, sulfur, and bromine in a purified sample. The experimental results are compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and support its structural identification. chemicalbook.com
For C, H, and N analysis, the sample undergoes high-temperature combustion in a stream of oxygen. The resulting gases (CO2, H2O, and N2) are separated chromatographically and quantified using a thermal conductivity detector. ojp.gov Sulfur is similarly converted to SO2 and measured. For bromine analysis, the sample is typically combusted in an oxygen flask, and the resulting bromide ions are absorbed into a solution and quantified, often by titration. google.com The purity of the sample is critical, as even small amounts of impurities can lead to significant deviations from the theoretical values. An experimental result within ±0.4% of the theoretical value is generally considered acceptable confirmation of the empirical formula.
Table 3: Theoretical Elemental Composition of this compound (C7H7BrN2O2S)
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 35.75 |
| Hydrogen | H | 1.008 | 7.056 | 3.00 |
| Bromine | Br | 79.904 | 79.904 | 33.98 |
| Nitrogen | N | 14.007 | 28.014 | 11.91 |
| Oxygen | O | 15.999 | 31.998 | 13.61 |
| Sulfur | S | 32.06 | 32.06 | 13.64 |
| Total | | | 263.11 | 100.00 |
Potentiometric and Conductometric Titrations for Purity Assessment
Titrimetric methods can provide a highly accurate determination of the absolute purity of this compound by quantifying one of its functional groups.
Potentiometric Titration: The primary amino group on the aniline (B41778) ring can be quantified via diazotization titration. nih.gov In this method, the sample is dissolved in an acidic solution (e.g., HCl) and titrated with a standardized solution of sodium nitrite (B80452) (NaNO2). The endpoint, where all the primary amine has reacted to form a diazonium salt, is detected by a sharp change in the potential of the solution, measured using a platinum electrode. The addition of potassium bromide can catalyze the reaction. nih.gov This method is highly specific for primary aromatic amines.
Conductometric Titration: This method relies on monitoring the change in electrical conductivity of a solution as a titrant is added. The aniline derivative is a weak base and can be titrated with a strong acid like HCl. Initially, the conductivity is low. As the strong acid is added, it reacts with the weakly basic aniline to form a salt, causing the conductivity to increase as mobile ions are formed. Once all the aniline has been neutralized (the equivalence point), the further addition of the highly mobile H+ ions from the excess HCl causes a sharp increase in the conductivity. The endpoint is determined graphically by finding the intersection of the two lines of the titration curve. This method is particularly useful for colored or turbid solutions where visual indicators are ineffective. acs.org
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. americanpharmaceuticalreview.comtainstruments.com These methods are indispensable for determining the thermal stability, purity, and phase behavior of chemical compounds. alraziuni.edu.yeamericanpharmaceuticalreview.com
Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity Determination
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. americanpharmaceuticalreview.comlibretexts.org It is widely used to detect and quantify thermal events such as melting, crystallization, and glass transitions. alraziuni.edu.yeresearchgate.net
For this compound, DSC analysis would provide critical information on its melting point, which is a key indicator of purity. A sharp, well-defined endothermic peak on the DSC thermogram corresponds to the melting of a pure crystalline substance. The presence of impurities typically results in a broadening of the melting peak and a depression of the melting point.
The Van't Hoff equation can be applied to the shape of the melting endotherm to calculate the mole fraction of impurities, offering a quantitative assessment of purity. The analysis would involve heating a small, precisely weighed sample of this compound under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The resulting thermogram would be analyzed for the onset temperature of melting and the heat of fusion (ΔHfus).
Hypothetical DSC Data for this compound:
| Parameter | Hypothetical Value | Description |
| Onset of Melting | 155.4 °C | The temperature at which the melting process begins, indicative of the substance's identity. |
| Peak Melting Temperature | 157.2 °C | The temperature at which the maximum rate of melting occurs. |
| Heat of Fusion (ΔHfus) | 28.5 kJ/mol | The energy required to melt the substance, which can be used in purity calculations. |
| Calculated Purity | 99.7% | Purity determination based on the analysis of the peak shape using the Van't Hoff principle. |
This table is illustrative and based on typical values for crystalline organic compounds.
Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. americanpharmaceuticalreview.comlibretexts.org This technique is essential for determining the thermal stability and decomposition profile of a compound, as well as quantifying the presence of volatile components like residual solvents or water. akjournals.com
In the analysis of this compound, a TGA experiment would involve heating the sample on a high-precision balance within a furnace. The resulting TGA curve plots the percentage of weight loss against temperature. A significant weight loss at temperatures below the boiling point of water or common organic solvents would indicate the presence of these volatiles. The thermal stability is determined by the onset temperature of decomposition, which is the temperature at which significant, irreversible mass loss begins. acs.orgmdpi.com For sulfonated compounds, decomposition often involves the scission of the sulfonate linkages. acs.org
Hypothetical TGA Data for this compound:
| Temperature Range | Hypothetical Weight Loss (%) | Interpretation |
| 30 °C - 120 °C | 0.2% | Minor loss of adsorbed moisture or residual volatile solvent. |
| 120 °C - 250 °C | 0.1% | Sample is thermally stable in this range, with negligible mass loss. |
| > 250 °C | Significant | Onset of thermal decomposition of the compound. |
This table is illustrative. The onset of decomposition provides a crucial parameter for determining the upper-temperature limit for storage and handling.
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used for the characterization of crystalline materials. nih.gov It provides information on the atomic and molecular structure, crystalline phase (polymorphism), and degree of crystallinity. dannalab.commalvernpanalytical.com
Polymorph Identification and Crystalline Purity Assessment
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. nih.gov XRPD is the definitive tool for identifying and differentiating these polymorphic forms. dannalab.commalvernpanalytical.com Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific structure.
For this compound, a polymorph screen would be conducted to determine if different crystalline forms can be produced under various crystallization conditions. The XRPD pattern of a production batch would then be compared to the reference patterns of known polymorphs to confirm the correct form is present and to detect any polymorphic impurities. The presence of unexpected peaks in the diffractogram could indicate a mixture of polymorphs or the presence of a crystalline impurity. americanpharmaceuticalreview.com
Hypothetical XRPD Peak Data for this compound (Form I):
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 65 |
| 12.8 | 6.91 | 100 |
| 17.1 | 5.18 | 80 |
| 21.4 | 4.15 | 45 |
| 25.7 | 3.46 | 90 |
This table presents a hypothetical set of characteristic peaks for an illustrative crystalline form. Each polymorph would have a distinct set of peaks.
Determination of Crystallinity
The degree of crystallinity of a material can significantly influence its physical and chemical properties. An XRPD pattern of a fully crystalline material consists of sharp, well-defined diffraction peaks, while an amorphous material produces a broad, diffuse halo with no sharp peaks.
XRPD can be used to determine the percentage of crystallinity in a sample of this compound that may be partially amorphous. By analyzing the integrated intensity of the crystalline peaks relative to the total scattered intensity (including the amorphous halo), a quantitative value for the percent crystallinity can be calculated. This is crucial for process control, as variations in crystallinity can affect handling, stability, and dissolution behavior.
Future Directions and Emerging Research Avenues for 2 Bromo 6 Methanesulfonylaniline Research
Exploration of Novel and Undiscovered Reactivity Patterns
The inherent electronic and steric properties of 2-bromo-6-methanesulfonylaniline (B6204327) suggest a wealth of untapped reactivity. Future research will likely focus on moving beyond classical transformations to uncover novel reaction pathways and expand its synthetic utility.
Future investigations may delve into reaction pathways that deviate from traditional two-electron mechanisms. The presence of a bromine atom and an electron-withdrawing sulfonyl group could make this compound a candidate for transformations involving radical intermediates or photochemical activation. For instance, visible-light-induced photocatalysis could enable para-selective C-H functionalization, a challenging transformation for anilines that often favor ortho-substitution. nih.gov Exploring these non-classical mechanisms could lead to the development of highly selective and efficient methods for introducing new functional groups onto the aniline (B41778) core.
In the drive towards more sustainable and cost-effective chemical processes, the development of uncatalyzed or catalyst-free reactions is a significant trend. markwideresearch.com Future research could explore the intrinsic reactivity of this compound in catalyst-free C-N bond-forming reactions, potentially leveraging its unique electronic properties to facilitate transformations that would typically require a metal catalyst. rsc.orgresearchgate.net Such approaches would not only simplify reaction protocols and reduce costs but also minimize the environmental impact associated with catalyst waste.
Table 1: Hypothetical Comparison of Catalyzed vs. Catalyst-Free C-H Arylation of this compound
| Parameter | Conventional Catalyzed Approach | Potential Catalyst-Free Approach |
|---|---|---|
| Catalyst | Palladium or Copper-based | None |
| Reaction Conditions | High temperature, inert atmosphere | Potentially milder conditions, possibly under photochemical irradiation |
| Environmental Impact | Metal waste, ligand synthesis | Reduced waste, higher atom economy |
| Cost | Higher due to catalyst and ligand cost | Potentially lower |
| Potential Challenges | Catalyst poisoning, product purification | Lower reactivity, requires specific substrate activation |
Integration into Continuous Flow Chemistry and Microreactor Systems
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The integration of this compound into these advanced manufacturing platforms is a promising avenue for future research.
The precise control over reaction parameters afforded by microreactor systems can be particularly beneficial for optimizing reactions involving highly functionalized molecules like this compound. chimia.ch For instance, rapid temperature changes and efficient mixing in a microreactor could suppress the formation of byproducts in sensitive reactions, leading to higher yields and selectivities. Furthermore, continuous flow setups can enable the safe use of hazardous reagents or intermediates by generating them in situ and consuming them immediately in the next reaction step. rsc.org
The transition from laboratory-scale synthesis to industrial production can be streamlined using continuous flow technology. The "numbering-up" approach, where multiple microreactors are run in parallel, allows for a seamless and predictable scale-up of production capacity. tandfonline.com This is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals where process intensification is crucial. cetjournal.itcetjournal.it The reduced reaction volumes in microreactors also significantly enhance process safety, especially when dealing with highly exothermic reactions or unstable intermediates. tandfonline.com
Table 2: Potential Advantages of Continuous Flow Synthesis for Derivatives of this compound
| Feature | Benefit in Continuous Flow |
|---|---|
| Heat Transfer | Superior heat dissipation, enabling safe operation of highly exothermic reactions. |
| Mass Transfer | Enhanced mixing, leading to faster reaction rates and improved yields. |
| Safety | Small reactor volumes minimize the risk associated with hazardous materials. |
| Scalability | Straightforward scaling from lab to production via "numbering-up". |
| Automation | Allows for precise control and monitoring of reaction conditions. |
Development of Bio-Inspired Synthetic Methodologies
Nature provides a rich blueprint for designing highly efficient and selective chemical transformations. Bio-inspired synthesis, which mimics enzymatic processes, is an emerging field with the potential to revolutionize the synthesis of complex molecules. wikipedia.org
The application of bio-inspired methodologies to the functionalization of this compound is a largely unexplored but highly promising research area. This could involve the use of enzymes or synthetic enzyme mimics to catalyze reactions with high chemo-, regio-, and stereoselectivity. acs.orgnih.gov For example, engineered enzymes could be developed to perform selective C-H activation at a specific position on the aromatic ring, a task that is often challenging to achieve with conventional chemical catalysts. The development of such bio-inspired systems would not only provide access to novel derivatives of this compound but also align with the principles of green chemistry by enabling reactions to be performed under mild, environmentally benign conditions. nih.gov
Enzyme-Catalyzed Transformations for Chiral Derivatives
The synthesis of enantiomerically pure amines is a significant focus in the pharmaceutical and agrochemical industries nih.govnih.govresearchgate.net. Biocatalytic methods, employing isolated enzymes or whole-cell systems, offer a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules nih.govnih.gov. For a prochiral or racemic precursor derived from this compound, enzyme-catalyzed transformations could provide an efficient route to chiral derivatives.
Future research could investigate the use of various enzyme classes for the asymmetric synthesis of chiral amines derived from this compound. Key enzyme classes to explore include:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. A potential research avenue involves the enzymatic resolution of a racemic amine or the asymmetric synthesis from a corresponding ketone precursor. Protein engineering and directed evolution could be employed to tailor transaminases for the sterically demanding substrate of this compound nih.govacs.org.
Amine Oxidases: These enzymes can be used in deracemization processes, where one enantiomer of a racemic amine is selectively oxidized to an imine, which can then be reduced back to the racemic amine, allowing for the kinetic resolution of the starting material. Coupling this with a non-selective reducing agent can lead to a high yield of the desired enantiomer nih.gov.
Hydrolases: While often used for the resolution of racemic esters or amides, hydrolases could be employed in the kinetic resolution of N-acylated derivatives of this compound.
The potential for these enzymatic transformations is summarized in the interactive table below.
| Enzyme Class | Potential Transformation of this compound Derivative | Key Research Focus |
| Transaminases | Asymmetric synthesis from a prochiral ketone or kinetic resolution of the amine. | Enzyme screening, protein engineering for substrate specificity, and process optimization. |
| Amine Oxidases | Deracemization of a racemic mixture of a this compound derivative. | Directed evolution to enhance activity towards bulky aromatic substrates and cofactor regeneration. |
| Hydrolases | Kinetic resolution of a racemic N-acylated derivative. | Development of efficient acylation and hydrolysis protocols and enzyme immobilization for reuse. |
Biomimetic Approaches to Functionalization
Biomimetic chemistry seeks to mimic natural biological processes to achieve chemical transformations with high selectivity and efficiency under mild conditions beilstein-journals.orgrsc.orgwikipedia.org. This approach can offer novel strategies for the functionalization of this compound. Research in this area could focus on mimicking the action of specific enzymes to introduce new functional groups or to catalyze reactions at specific positions on the aniline ring.
Potential biomimetic strategies for the functionalization of this compound include:
Mimicking Metalloenzymes: Many enzymes utilize a metal cofactor to catalyze oxidation, hydroxylation, or other transformations. Synthetic catalysts, such as metalloporphyrins, that mimic the active sites of enzymes like cytochrome P450 could be developed to achieve selective C-H functionalization of the aromatic ring researchgate.netnih.gov.
Flavin-Based Catalysis: Simple organic molecules that mimic the flavin coenzyme can catalyze a range of oxidation reactions using environmentally benign oxidants like molecular oxygen or hydrogen peroxide rsc.org. This could be explored for the selective oxidation of the aniline nitrogen or other positions on the molecule.
Supramolecular Catalysis: Host-guest chemistry, using macrocycles like cyclodextrins, can be used to mimic the substrate-binding pocket of an enzyme researchgate.net. This can orient the this compound molecule for a specific reaction, thereby controlling regioselectivity.
Application in Advanced Material Science and Nanotechnology
The distinct electronic and structural features of this compound make it a promising candidate as a building block for advanced materials and nanotechnology. The interplay between the electron-donating amine and the electron-withdrawing sulfonyl group, along with the potential for further functionalization at the bromine position, opens up avenues for creating materials with tailored properties.
Integration into Self-Assembling Systems
Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces researchgate.netnih.gov. The functional groups on this compound provide opportunities for directing its self-assembly into well-defined supramolecular architectures.
Future research could explore:
Hydrogen-Bonding Networks: The amine group can act as a hydrogen bond donor, while the sulfonyl group can act as a hydrogen bond acceptor. This donor-acceptor pairing can be exploited to form predictable one-, two-, or three-dimensional networks.
Halogen Bonding: The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of molecules in the solid state.
π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions, which can be modulated by the electronic nature of the substituents to control the packing and electronic properties of the resulting assembly.
Use as a Building Block for Nanomaterials with Specific Functionalities
The ability to modify this compound through reactions at the amine, the bromine, or the aromatic ring makes it a versatile building block for the bottom-up synthesis of nanomaterials with specific functions.
Potential applications as a nanomaterial building block include:
Organic Semiconductors: The electron donor-acceptor character of the molecule suggests potential for use in organic electronic materials. Polymerization or incorporation into larger conjugated systems could lead to materials with interesting charge-transport properties.
Sensors: Modification of the aniline core with specific recognition units could lead to chemosensors where binding of an analyte induces a change in the electronic or optical properties of the material.
Functional Polymers: The amine and bromo functionalities can be used as points for polymerization, leading to the creation of novel polymers with tailored properties such as thermal stability, conductivity, or optical activity.
Interdisciplinary Research with Computational Materials Science
Computational materials science offers powerful tools to predict the properties of materials from their molecular structure, thereby guiding experimental efforts and accelerating the discovery of new materials. An interdisciplinary approach combining synthetic chemistry with computational modeling will be crucial for unlocking the full potential of this compound in materials science.
Predicting Material Properties from Molecular Structure
Computational methods such as Density Functional Theory (DFT) can be used to predict a wide range of properties for materials derived from this compound before they are synthesized. This can save significant time and resources in the laboratory.
Key properties that can be predicted computationally include:
Electronic Properties: Bandgap, electron and hole mobility, and ionization potential can be calculated to assess the potential of a material for use in electronic devices.
Optical Properties: Absorption and emission spectra can be simulated to predict the color and photoluminescent behavior of materials.
Mechanical Properties: For polymeric materials, computational models can estimate properties like stiffness, strength, and thermal stability.
Self-Assembly Behavior: Molecular dynamics simulations can be used to model the self-assembly process and predict the most stable supramolecular structures.
The table below provides examples of how computational predictions could guide the development of materials based on this compound.
| Material Application | Key Property to Predict | Computational Method |
| Organic Field-Effect Transistors | Charge carrier mobility, HOMO/LUMO levels. | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT). |
| Fluorescent Probes | Absorption and emission wavelengths, quantum yield. | TD-DFT, Molecular Dynamics (MD). |
| High-Performance Polymers | Glass transition temperature, thermal decomposition temperature. | MD, Quantum Mechanics/Molecular Mechanics (QM/MM). |
By leveraging these predictive computational tools, researchers can rationally design and target the synthesis of novel materials derived from this compound with desired functionalities for a wide range of applications.
High-Throughput Virtual Screening for New Applications
The exploration of novel therapeutic applications for chemical compounds is a cornerstone of drug discovery. High-throughput virtual screening (HTVS) has emerged as a powerful computational technique to accelerate this process by rapidly assessing the potential of large libraries of compounds against various biological targets. For a compound with a unique structural motif like this compound, HTVS represents a promising avenue for uncovering new pharmacological activities and expanding its biomedical utility.
Virtual screening encompasses a range of computational methods to identify molecules that are likely to bind to a specific drug target, typically a protein or enzyme. pharmaron.com This in silico approach offers a time- and cost-effective alternative to traditional high-throughput screening (HTS) by prioritizing compounds for experimental testing. nih.govchemcopilot.com The fundamental principle of HTVS lies in the automated evaluation of vast compound databases using computational algorithms. mdpi.com
There are two primary strategies in virtual screening: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov
Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. nih.gov Molecular docking, a key component of SBVS, predicts the binding mode and affinity of a ligand to the target's active site. nih.gov This approach is particularly useful for identifying novel scaffolds that can interact with the target.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. nih.gov This technique utilizes the information from known active ligands to identify other molecules with similar properties that are likely to bind to the same target. mdpi.com Methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are central to LBVS. nih.gov
The aniline scaffold, a core component of this compound, is present in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. cresset-group.com This prevalence suggests that the aniline moiety can serve as a valuable starting point for the design of new therapeutic agents. By substituting the aniline core with different chemical groups, researchers can fine-tune the pharmacological properties of a compound, such as its bioavailability, solubility, and selectivity for a target receptor. cresset-group.com
For this compound, a systematic HTVS campaign could be designed to screen it against a wide array of validated and putative drug targets. The workflow for such a campaign would typically involve the following steps:
Target Selection: Identifying a diverse panel of biological targets implicated in various diseases.
Compound Library Preparation: Creating a 3D representation of this compound and its potential derivatives.
Docking and Scoring: Utilizing docking algorithms to predict the binding of the compounds to the selected targets and scoring them based on their predicted affinity.
Hit Selection and Prioritization: Identifying the most promising compound-target interactions for further experimental validation.
The results of such a screening could unveil previously unknown biological activities for this compound, paving the way for its development in new therapeutic areas.
Table 1: Potential Protein Target Classes for Virtual Screening of this compound
| Target Class | Rationale for Screening | Potential Therapeutic Area |
| Kinases | Many kinase inhibitors possess aniline or sulfonamide moieties. | Oncology, Inflammatory Diseases |
| G-protein-coupled receptors (GPCRs) | A large and diverse family of drug targets involved in numerous physiological processes. | Various |
| Proteases | Essential enzymes in many disease pathways. | Infectious Diseases, Oncology |
| Ion Channels | Important targets for neurological and cardiovascular diseases. | Neurology, Cardiology |
| Nuclear Receptors | Key regulators of gene expression involved in metabolic and inflammatory diseases. | Metabolic Disorders, Immunology |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-6-methanesulfonylaniline, and how can reaction efficiency be validated?
- Methodological Answer : Start with nucleophilic substitution or Suzuki coupling reactions, using precursors like 2,6-dibromoaniline. Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using high-resolution mass spectrometry (HRMS) and H/C NMR. Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh)) to minimize byproducts .
- Key Data : Typical yields range from 60–85% under inert atmospheres. Purity thresholds for biological assays should exceed 97% (HPLC), as seen in analogous brominated anilines .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (0–40°C). Use FTIR and LC-MS to detect degradation products like sulfonic acid derivatives. Store at 0–6°C in amber vials to prevent bromine displacement or sulfonyl group hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of the bromine substituent during cross-coupling reactions?
- Methodological Answer : Investigate electronic effects of the methanesulfonyl group using DFT calculations to predict regioselectivity. Validate experimentally via competitive reactions with Pd-catalyzed couplings (e.g., Buchwald-Hartwig). Compare kinetic data (e.g., ) under standardized conditions to isolate steric vs. electronic influences .
- Case Study : In analogous compounds, steric hindrance from methyl groups reduces coupling efficiency by 20–30% .
Q. How can researchers design experiments to distinguish between competing reaction mechanisms (e.g., SNAr vs. radical pathways)?
- Methodological Answer : Use radical scavengers (e.g., TEMPO) or isotopic labeling (C/H) to track intermediates. Perform time-resolved EPR spectroscopy to detect radical species. Compare activation energies via Arrhenius plots for thermal reactions .
Q. What analytical frameworks address discrepancies in biological activity data for this compound derivatives?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (Hammett σ, logP) with bioassay results. Validate using isogenic cell lines to control for off-target effects. Replicate studies under blinded conditions to minimize bias .
Data-Driven Challenges
Q. How do impurities in this compound impact downstream pharmacological assays?
- Methodological Answer : Quantify impurities via LC-MS/MS and spiking experiments. Test batches with ≤0.5% impurities in enzyme inhibition assays (e.g., kinase panels). Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) to isolate pharmacologically active forms .
Q. What computational tools predict the metabolic fate of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
